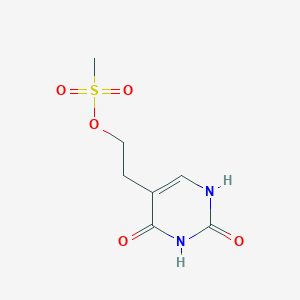

5-(2-Methylsulfonyloxyethyl)-uracil

Description

Significance of the Uracil (B121893) Scaffold in Biological Systems and Drug Discovery

Uracil is a cornerstone of life, serving as one of the four canonical nucleobases in RNA, where it pairs with adenine. wikipedia.org Beyond this fundamental role, the uracil moiety is a privileged structure in medicinal chemistry. nih.gov Its structural resemblance to thymine, the corresponding base in DNA, allows uracil derivatives to act as mimics and interfere with essential cellular processes. This mimicry is the cornerstone of the therapeutic action of many uracil-based drugs, particularly in the realms of anticancer and antiviral therapies. conicet.gov.ar

The introduction of substituents at the 5-position of the uracil ring has been a particularly fruitful strategy in drug discovery. This position is tolerant of a wide range of chemical modifications, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. Seminal examples like 5-fluorouracil (B62378), a widely used chemotherapeutic agent, underscore the profound impact that a simple substitution at this position can have on biological function. nih.gov

Overview of Research Trajectories for 5-Substituted Uracil Derivatives

Research into 5-substituted uracil derivatives has followed several key trajectories. A primary focus has been the development of potent antiviral agents. Compounds such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) have demonstrated significant efficacy against herpes viruses. mdpi.com The exploration of diverse substituents, including alkyl, alkenyl, alkynyl, and aryl groups, has led to the discovery of compounds with broad-spectrum antiviral activity. mdpi.com

Another major research avenue is the design of novel anticancer agents. Beyond 5-fluorouracil, numerous 5-substituted uracils have been synthesized and evaluated for their ability to inhibit key enzymes involved in nucleotide metabolism or to be incorporated into DNA or RNA, leading to cytotoxicity in rapidly dividing cancer cells. nih.gov

Furthermore, the synthesis of 5-substituted uracils as molecular probes has gained traction. These compounds are invaluable tools for studying enzyme mechanisms, DNA-protein interactions, and cellular pathways. The ability to introduce reporter groups, cross-linkers, or photo-reactive moieties at the 5-position allows for the investigation of complex biological systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37107-76-9 |

|---|---|

Molecular Formula |

C7H10N2O5S |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)ethyl methanesulfonate |

InChI |

InChI=1S/C7H10N2O5S/c1-15(12,13)14-3-2-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) |

InChI Key |

GTAAJKZPDFSKSG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Conclusion

While 5-(2-Methylsulfonyloxyethyl)-uracil may not possess direct biological activity of therapeutic significance, its importance in the field of medicinal chemistry is undeniable. As a key synthetic intermediate, it provides a gateway to a wide array of 5-substituted uracil (B121893) derivatives, including the valuable 5-vinyluracil (B15639). The chemistry of this compound, centered around the reactivity of the mesylate group, exemplifies the enabling role of synthetic organic chemistry in the discovery and development of new drugs and biological probes. Further exploration of the reactions of this compound could lead to the development of novel and efficient synthetic routes to even more complex and biologically active uracil derivatives, solidifying the enduring importance of the uracil scaffold in the quest for new medicines.

Structure Activity Relationship Sar and Computational Design of Uracil Derivatives

Analysis of Substituent Effects on Pyrimidine (B1678525) Ring Positions (C-5, N-1, N-3, C-6)

The biological activity of uracil (B121893) derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. mdpi.comnih.gov The key positions for modification are C-5, N-1, N-3, and C-6.

C-5 Position: The C-5 position is a common site for modification to enhance biological activity. mdpi.com The introduction of a substituent at this position can impact interactions with target enzymes and cellular uptake. For instance, the well-known anticancer drug 5-fluorouracil (B62378) leverages a small electronegative fluorine atom at this position. In the case of 5-(2-Methylsulfonyloxyethyl)-uracil, the ethylsulfonyl group is of significant interest. The sulfonyl moiety is a known pharmacophore in various drugs. The synthesis of 5-sulfone-substituted uracils has been a subject of study to generate novel virostatics and chemotherapeutics. nih.gov Research on 5-aminosulfonyl uracil derivatives has shown that substituents on the arylsulfonyl group can modulate antiproliferative activity against various tumor cell lines. semanticscholar.org

N-1 and N-3 Positions: Substitution at the N-1 and N-3 positions is critical for the activity of many uracil derivatives. mdpi.com The presence of a substituent at the N-1 position is often essential for biological activity. mdpi.com For example, in a series of 5-arylaminouracils, the N-1 substituted compounds showed activity, whereas the unsubstituted versions were inactive. mdpi.com Glycosylation at the N-1 position, forming a nucleoside, is a common strategy to create prodrugs that are activated by cellular kinases. The nature of the substituent at N-3 can also influence activity and selectivity.

C-6 Position: While less commonly modified than the C-5 position, substitution at C-6 can also influence the biological properties of uracil derivatives. It can alter the planarity of the ring and affect interactions with target proteins.

Table 1: Effect of Substituents on the Biological Activity of Uracil Derivatives

| Position | Substituent Type | General Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Halogens (e.g., -F) | Often confers anticancer activity by inhibiting thymidylate synthase. | nih.gov |

| C-5 | Alkyl, Alkenyl, Alkynyl | Can enhance antiviral activity; for example, (E)-5-(2-bromovinyl) in brivudine. | nih.gov |

| C-5 | Sulfonyl-containing groups | Considered for virostatic and chemotherapeutic applications. Introduction of sulfone at C-5 can be challenging synthetically. | nih.gov |

| C-5 | Aminosulfonyl | Derivatives show antiproliferative activity, particularly against lymphoma and leukemia cells. | semanticscholar.org |

| N-1 | Sugar moieties (ribose, deoxyribose) | Forms nucleosides, which can act as prodrugs and are substrates for viral or cellular kinases. Often critical for activity. | nih.govmdpi.com |

| N-1 | Acyclic chains | Can lead to potent antiviral agents (e.g., acyclovir, which is a guanine (B1146940) derivative but illustrates the principle). | mdpi.com |

| N-3 | Methyl, Benzyl | Modifications can alter selectivity and activity profiles. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, the methodology is highly applicable to this class of compounds.

A typical QSAR study on a series of 5-sulfonyl uracil derivatives, including this compound, would involve the following steps:

Dataset Compilation: A dataset of 5-sulfonyl uracil analogues would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) would be measured.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., solvent-accessible surface area).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Such a QSAR model could then be used to predict the activity of new, unsynthesized 5-sulfonyl uracil derivatives, thereby guiding the synthesis of more potent compounds. The model could reveal which properties of the C-5 substituent (e.g., its size, polarity, or hydrogen bonding capacity) are most important for activity.

Rational Design Principles for Targeted Biological Activity and Selectivity

The design of uracil derivatives with specific biological activities relies on rational design principles. The goal is to maximize the therapeutic effect while minimizing off-target effects and toxicity.

Target-Based Design: This approach involves designing a molecule that can specifically interact with a known biological target, such as an enzyme or a receptor. For 5-substituted uracils, common targets include viral polymerases, thymidylate synthase, and protein kinases. The design of this compound could be hypothesized to target enzymes that have a binding pocket that can accommodate the sulfonyloxyethyl group. The sulfonyl group can act as a hydrogen bond acceptor, which can be a key interaction in the binding pocket.

Privileged Structures: The uracil ring is considered a "privileged structure" because it can serve as a scaffold for ligands that bind to a variety of biological targets. nih.gov By decorating the uracil core with different functional groups, such as the methylsulfonyloxyethyl group, it is possible to create libraries of compounds for screening against different targets.

Improving Pharmacokinetics: Rational design is also used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The introduction of the sulfonyl group in this compound would be expected to increase its polarity, which could affect its solubility and ability to cross cell membranes.

A study on C-5-substituted diazenyl derivatives of uracil demonstrated the successful design of potent and selective antileishmanial agents that target the uridine (B1682114) biosynthesis pathway. acs.org This highlights how rational modifications at the C-5 position can lead to compounds with a specific and desired biological activity.

In Silico Approaches for Ligand-Target Interactions and Binding Mode Prediction

In silico methods are invaluable for understanding how a ligand like this compound might interact with its biological target at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A molecular docking study of this compound would involve placing the molecule into the active site of a target protein (e.g., a viral polymerase) and calculating the binding affinity. This can provide insights into the key amino acid residues involved in the interaction and the binding mode of the compound. For example, a study on novel uracil-azole hybrids used molecular docking to show that the compounds bind well in the active site of the epidermal growth factor receptor (EGFR). nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide a more realistic picture of the binding stability and the conformational changes that may occur upon binding.

These in silico approaches can be used to:

Screen virtual libraries of compounds before synthesis.

Prioritize candidates for biological testing.

Guide the optimization of lead compounds to improve their binding affinity and selectivity.

While specific in silico studies on this compound are not documented in the literature, the methods described are standard practice in modern drug discovery and would be directly applicable to understanding its potential as a therapeutic agent.

Preclinical Research Applications and Potential Therapeutic Concepts Excluding Clinical Data

Investigation of Antineoplastic Potential in In Vitro and In Vivo Models

There is no available information from in vitro or in vivo studies regarding the antineoplastic (anti-cancer) activity of 5-(2-Methylsulfonyloxyethyl)-uracil.

Research into Antiviral Applications

No published research could be found detailing the investigation of this compound for any antiviral properties.

Exploration of Antimicrobial Properties

There are no accessible studies that have explored the potential antimicrobial (antibacterial or antifungal) effects of this compound.

Development as Chemical Probes for Biological System Interrogation

The development and use of this compound as a chemical probe to investigate biological systems have not been reported in the scientific literature.

Future Research Directions and Emerging Paradigms in Uracil Derivative Studies

The Quest for Precision: Developing Next-Generation Uracil (B121893) Analogs

The development of new uracil analogs is increasingly focused on achieving refined specificity to enhance therapeutic efficacy and minimize off-target effects. nih.govmdpi.com Researchers are actively modifying substituents at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring to improve pharmacological and pharmacokinetic properties. nih.gov These modifications aim to increase bioactivity, selectivity, metabolic stability, and absorption while reducing toxicity. nih.gov

A key strategy involves the synthesis of 5-substituted uracil derivatives, which have shown inhibitory activity against a range of pathogens, including HIV-1 and herpes family viruses, through various mechanisms. mdpi.comnih.gov For instance, 5'-norcarbocyclic analogues of 5-substituted uracils are being explored for their broad-spectrum activity and potential for more detailed structure-activity relationship (SAR) studies. mdpi.com The goal is to create new antiviral agents that can address the challenges of emerging viruses and drug resistance by targeting different cellular components or employing novel mechanisms of action. nih.gov

Illuminating Mechanisms: Advanced Spectroscopic and Structural Biology Techniques

To gain deeper insights into how uracil derivatives function at a molecular level, researchers are employing advanced spectroscopic and structural biology techniques. southampton.ac.uk Computational methods, such as ab initio calculations, are being used to understand the reactivity and stability of uracil derivatives in different solvent systems. acs.org These studies provide valuable information on molecular geometry, solvation free energy, and electronic properties, which can help predict the behavior of these compounds in biological environments. acs.org

Single-crystal X-ray diffraction, combined with techniques like Hirshfeld surface analysis and 2D fingerprint plots, allows for detailed investigation of intermolecular interactions and their influence on the stability and solubility of uracil derivatives. rsc.orgrsc.orgulisboa.pt Understanding these structural details is crucial for the rational design of new antibacterial agents and other therapeutic molecules. rsc.orgulisboa.pt Furthermore, spectroscopic methods are essential for confirming the structures of newly synthesized compounds and for studying their photophysical properties, which is particularly relevant for the development of fluorescent probes. frontiersin.orgrsc.org

A Holistic View: Integrating Multi-Omics Data with Chemical Biology

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with chemical biology approaches is an emerging paradigm that promises to provide a more comprehensive understanding of the effects of uracil derivatives. exlibrisgroup.comfrontiersin.org By combining these large-scale datasets, researchers can move beyond single-target analyses to explore the broader systemic impact of these compounds. nih.govcbirt.net

This integrated approach can help to identify not only the primary targets of a uracil analog but also its effects on downstream pathways and off-target interactions. nih.gov For example, combining transcriptomics and metabolomics data can help to unravel the complex regulatory networks that control metabolism and how they are perturbed by uracil derivatives. nih.govcbirt.net This holistic view is essential for developing more effective and safer therapeutic agents.

Building a Better Future: Innovative and Sustainable Synthesis

The development of innovative and sustainable synthetic methodologies is crucial for the scalable production of uracil derivatives. acs.orgresearchgate.net Researchers are exploring new strategies to improve the efficiency and environmental friendliness of synthetic processes. researchgate.net This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com

Diversity-oriented synthesis is another important approach that allows for the creation of large libraries of chemically diverse compounds from readily available starting materials. acs.org This facilitates the exploration of a wider chemical space and increases the chances of discovering new bioactive molecules. acs.org Furthermore, there is a focus on developing methods that avoid the use of toxic reagents and protecting groups, leading to cleaner and more efficient synthetic routes. acs.org The development of one-pot, multi-component reactions and the use of catalysts are also key areas of research aimed at streamlining the synthesis of complex uracil derivatives. mdpi.comconicet.gov.ar

Q & A

Q. What are the common synthetic routes for introducing sulfonyloxyethyl groups into uracil derivatives, and how can reaction efficiency be optimized?

Methodological Answer: Sulfonyloxyethyl modifications on uracil are typically achieved via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting 5-hydroxyethyluracil with methylsulfonyl chloride in anhydrous conditions, using a base like pyridine to neutralize HCl byproducts .

- Pd-catalyzed coupling : Palladium-mediated cross-coupling (e.g., Sonogashira or Suzuki reactions) can introduce sulfonyloxyethyl groups using halogenated uracil precursors and sulfonyl-containing reagents .

Q. Optimization Strategies :

Q. Table 1: Synthetic Routes for Analogous Uracil Derivatives

Q. Which analytical techniques are most effective for characterizing the chemical structure and purity of 5-(2-Methylsulfonyloxyethyl)-uracil?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent regiochemistry. For example, the methylsulfonyl group shows distinct peaks at δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ = 263.05 g/mol) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect degradation products .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| NMR | ¹H (400 MHz), DMSO-d₆ | Structural confirmation | |

| HPLC | C18, 254 nm UV detection | Purity assessment | |

| HRMS | ESI+, m/z accuracy <2 ppm | Molecular weight |

Q. What are the recommended protocols for handling and storing this compound to ensure stability during experimental procedures?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonate ester .

- Handling : Use gloves and fume hoods; avoid prolonged exposure to moisture or light.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How can researchers address contradictions in reported yield data when synthesizing this compound under varying catalytic conditions?

Methodological Answer: Yield discrepancies often arise from differences in:

- Catalyst loading : Optimize Pd(0) concentration (e.g., 5–10 mol%) to balance cost and efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions .

- Workflow : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions .

Troubleshooting Example : Lower yields in SF₄-based routes vs. Pd-catalyzed methods may reflect SF₄ toxicity limiting reaction scalability.

Q. What experimental strategies are recommended for investigating the regioselectivity challenges in introducing methylsulfonyloxyethyl groups at the 5-position of uracil?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., N1 or N3) using acetyl or benzoyl groups to direct substitution to C5 .

- Computational Modeling : DFT calculations predict electronic effects favoring sulfonyloxyethyl addition at C5 .

- Isotopic Labeling : Use ¹³C-labeled uracil to track regiochemistry via NMR .

Q. What in vitro models and controls should be prioritized when evaluating the cytotoxic or antiviral activity of this compound derivatives?

Methodological Answer:

- Cell Lines : Use cancer (HeLa, MCF-7) and antiviral (Vero, HFF) models with appropriate positive controls (e.g., 5-Fluorouracil ).

- Dose-Response Assays : Test 0.1–100 µM ranges with triplicate replicates to calculate IC₅₀ values .

- Mechanistic Controls : Include thymidine rescue experiments to confirm thymidylate synthase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.